molecular formula C4H12FN B1201464 Tetramethylammonium fluoride(TMAF) CAS No. 373-68-2

Tetramethylammonium fluoride(TMAF)

Cat. No. B1201464
CAS RN: 373-68-2
M. Wt: 93.14 g/mol
InChI Key: GTDKXDWWMOMSFL-UHFFFAOYSA-M
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Description

Tetramethylammonium fluoride (TMAF) has been utilized in various synthetic pathways to produce fluorinated organic compounds. The synthesis of fluoropyridines, for instance, can be achieved through a fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is effective for nitro-substituted  pyridines["]. Additionally, practical approaches for the in situ generation of anhydrous tetraalkylammonium fluoride salts have been developed, which are applicable in nucleophilic aromatic substitution (SNAr) reactions. A combination of tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride has been shown to be a particularly practical route to anhydrous  TMAF["]. Furthermore, TBAF coordinated with tert-butyl alcohol has been used for the direct conversion of phosphorus(V) chlorides to phosphorus(V) fluorides, demonstrating the versatility of tetraalkylammonium fluoride salts in  synthesis["].

Molecular Structure Analysis

The molecular structure of tetramethylammonium fluoride hydrates has been studied extensively. Tetramethylammonium fluoride trihydrate and tetrahydrate are known to form framework clathrate hydrates at 0°C, which remain stable at 25°C. The structure of the solid trihydrate has been proposed based on analogy with related compounds and infrared spectral  comparison["]. The crystal structure of tetramethylammonium fluoride tetrahydrate has been determined to be tetragonal with a hydrogen-bonded ionic/water framework, where the fluoride ions are four-coordinated and the water molecules are three-coordinated. The tetramethylammonium ions occupy voids within this  framework["].

Chemical Reactions Analysis

Tetramethylammonium fluoride is a key reagent in the fluorodenitration reaction, which is used to synthesize fluoroaromatics. This reaction involves stirring nitroaromatics with anhydrous TMAF at elevated temperatures, resulting in high yields of fluoroaromatics without the formation of phenol or ether  side-products["]. This highlights the reagent's efficiency and the mildness of the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylammonium fluoride are closely related to its hydration state and molecular structure. The stability of its hydrates at different temperatures and the formation of a solid-liquid equilibrium with its dihydrate at 25°C are notable characteristics. The crystallographic data provide insights into the ionic and water framework of the tetrahydrate form, which is crucial for understanding the reagent's behavior in various chemical  reactions["]["].

Common Problem

Some frequently asked questions about Tetramethylammonium fluoride

What are the sustainable industrial applications of tetramethylammonium fluoride?
Studies suggest that anhydrous tetramethylammonium fluoride is primarily used for S(N)Ar fluorination reactions in organic synthesis, acting as a fluoride ion source for the conversion of aryl halides and nitroarenes, and as a methylating agent for various organic compounds[][][].
How is fluoride ion in tetrapropylammonium fluoride silicalite-1 determined?
Studies suggest that the fluoride ion in tetrapropylammonium fluoride silicalite-1 is determined using various methods including solid-state NMR, analysis of crystallization mechanisms, crystal structure determination, FT-IR spectra, TEM, nitrogen adsorption manometry, and performance measurements such as pervaporation[][][].

Scientific Research Applications

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base

Brief Description of the Application: This paper reviews the use of tetramethylammonium fluoride (Tetramethylammonium fluoride(TMAF)) in synthesizing fluorinated building blocks through C-F bond-forming reactions. It also discusses the use of Tetramethylammonium fluoride(TMAF) as a base for various chemical  transformations["].
Research Methodologies: The paper provides a comprehensive description of the methods for preparing Tetramethylammonium fluoride(TMAF), its physicochemical properties, and how these properties affect its reactivity in different  solvents["].
Key Findings: The review highlights Tetramethylammonium fluoride(TMAF)'s role in nucleophilic aromatic substitution fluorinations, which are potentially sustainable for industrial applications. It also notes the unprecedented transformations that Tetramethylammonium fluoride(TMAF) can facilitate when used as a  base["].

Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions

Brief Description of the Application: This research focuses on generating anhydrous fluoride salts, including tetramethylammonium fluoride, for use in nucleophilic aromatic substitution (SNAr) fluorination  reactions["].
Research Methodologies: The study reports on various combinations of nucleophiles and fluorine-containing electrophiles to generate the desired fluoride salts. It also details a practical approach using tetramethylammonium 2,6-dimethylphenoxide with sulfuryl  fluoride["].
Key Findings: The paper demonstrates that the generated anhydrous tetramethylammonium fluoride can effectively fluorinate a range of electron-deficient aryl and heteroaryl chlorides, as well as  nitroarenes["].

Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1 Determined by 1H/19F/29Si Triple Resonance CP, REDOR, and TEDOR NMR Experiments

Brief Description of the Application: Although this paper discusses tetrapropylammonium fluoride rather than tetramethylammonium fluoride, it is relevant in the context of understanding the behavior of fluoride ions in silicalite-1, a type of  zeolite["].
Research Methodologies: The study uses solid-state NMR experiments, including 1H/19F/29Si triple resonance CP, REDOR, and TEDOR, to determine the location of the fluoride ion within the silicalite-1  framework["].
Key Findings: The fluoride ion was found to be covalently bonded to Si-9 in the zeolite framework and exhibited exchange between two mirror-related sites. This finding is significant for understanding the behavior of fluoride ions in zeolite  materials["].
Tetramethylammonium fluoride has been extensively studied for its applications in C-F bond formation and as a base in various chemical reactions. The methodologies range from the preparation and characterization of Tetramethylammonium fluoride(TMAF) to its practical use in SNAr fluorination reactions. The key findings from these studies underscore the versatility and effectiveness of Tetramethylammonium fluoride(TMAF) in synthetic chemistry, particularly in the context of fluorination and the generation of fluorinated compounds with potential industrial applications.

Mechanism Of Action

The mechanism of action of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  involves several key processes:
Phase Transfer Catalysis: Tetramethylammonium chloride, closely related to Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), acts as an effective phase transfer catalyst in the selective chloride/fluoride exchange reaction of activated aryl chlorides with potassium fluoride. The efficiency of this process is influenced by the amount of water in the system (Sasson, Negussie, Royz, &  Mushkin, 1996).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of either fluoride or cyanomethyl carbanion, playing a crucial role in various chemical reactions (Adams, Clark, Hansen, Sanders, &  Tavener, 1998).
Concerted Methylation-Deprotonation Pathway: As a methylating agent, Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  selectively methylates amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The mechanism involves a concerted methylation-deprotonation reaction pathway, emphasizing its efficiency and selectivity in organic synthesis (Cheng, Pu, Kundu, &  Schoenebeck, 2019).
Interaction with Anionic Groups: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  shows appreciable geometrical specificity in its interaction with anionic groups. This specificity is significant in its interaction with various receptors and molecular structures (Barrett, Roberts, Burgen, &  Clore, 1983).
Hydrogen-Bonded Ionic/Water Framework: The crystal structure of tetramethylammonium fluoride tetrahydrate is characterized by a hydrogen-bonded ionic/water framework. This structure comprises four-coordinated fluoride ions and three-coordinated water molecules, highlighting its unique molecular geometry and interactions (Mclean &  Jeffrey, 1967).

Biochemical And Physiological Effects

The biochemical and physiological effects of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  are diverse and involve several mechanisms:
Basicity and Proton Exchange: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  is highly basic and can induce hydrogen-deuterium (H-D) exchange in compounds like 1,3-dinitrobenzene and deprotonate molecules such as N,N-dimethylacetamide. This property could potentially affect biochemical reactions involving proton exchange or basic environments (Adams, Clark, &  Nightingale, 1999).
Oxidative Stress and Apoptosis: Fluoride, a component of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), can induce oxidative stress, alter gene expression, and cause apoptosis in cells. These effects can potentially impact tissue-specific physiological events in organisms (Barbier, Arreola-Mendoza, &  Del Razo, 2010).
Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium. This process is pH-dependent, with degradation rates varying at different pH levels, indicating a potential environmental impact (Vohra, Kim, &  Choi, 2003).
Nucleotide Synthesis and Metabolism: Fluoride ions, as part of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), promote deprotection and transesterification in nucleotide triesters. This reaction is crucial for the synthesis of various phosphate esters, impacting nucleotide metabolism and related biochemical pathways (Ogilvie &  Beaucage, 1979).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of fluoride or cyanomethyl carbanion, which could have implications in biochemical reactions involving silicon-based compounds (Adams et al., 1998).
Interaction with Receptors and Molecular Structures: The tetramethylammonium ion in Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  has a nonspherical charge distribution and exhibits appreciable geometrical specificity in its interaction with anionic groups. This characteristic could influence its interaction with cellular receptors and molecular structures, impacting physiological processes (Barrett, Roberts, Burgen, &  Clore, 1983).
Strong Hydrogen Bonds Formation: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  contains the strongest C–HF hydrogen bonds observed. This unique bonding ability could have implications for its interaction with biomolecules and influence its biochemical behavior.

Experimental Operation

Experimental research on Tetramethylammonium fluoride

Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions.
This article focuses on the development of practical approaches to the in situ generation of anhydrous fluoride salts for applications in nucleophilic aromatic substitution (SNAr) reactions. We report herein that a variety of combinations of inexpensive nucleophiles (e.g., tetraalkylammonium cyanide and phenoxide salts) and fluorine-containing electrophiles (e.g., acid fluoride, fluoroformate, benzenesulfonyl fluoride, and aryl fluorosulfonate derivatives) are effective for this transformation. Ultimately, we demonstrate that the combination of tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride (SO2F2) serves as a particularly practical route to anhydrous tetramethylammonium fluoride. This procedure is applied to the SNAr fluorination of a range of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes[][][].
The crystal structure of tetramethylammonium fluoride tetrahydrate reveals a hydrogen-bounded ionic/water framework with four-coordinated fluoride ions and three-coordinated water molecules.
Tetramethylammonium fluoride tetrahydrate is tetragonal, space group I41/a with a=10.853 and c=8.065 A at −26°C. The crystal structure was determined from the crystal data and the Patterson synthesis and refined by least squares. It has a hydrogen‐bounded ionic/water framework composed of four‐coordinated fluoride ions and three‐coordinated water molecules. The tetramethylammonium ions are in voids within this framework[].
Tetramethylammonium fluoride is a simple, efficient, and selective methylating agent for various amides, indoles, pyrroles, imidazoles, alcohols, and thiols, with concerted methylation-deprotonation as the preferred reaction pathway.
We herein disclose the use of tetramethylammonium fluoride (Tetramethylammonium fluoride(TMAF)) as a direct and selective methylating agent of a variety of amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The method is characterized by operational simplicity, wide scope, and ease of purification. Our computational studies suggest a concerted methylation-deprotonation as the preferred reaction pathway[][][].

Advantages And Limitations For Lab Experiments

Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  offers several advantages and also presents some limitations in laboratory experiments:

Advantages

High Basicity and Reactivity: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))'s high basicity enables it to induce H-D exchange in certain compounds and deprotonate molecules like N,N-dimethylacetamide. This property is valuable in reactions requiring a strong base (Adams, Clark, &  Nightingale, 1999).
Selective Methylating Agent: It acts as a direct and selective methylating agent for various organic compounds, providing operational simplicity, wide scope, and ease of purification, which is crucial in organic synthesis (Cheng, Pu, Kundu, &  Schoenebeck, 2019).
Phase Transfer Catalyst: Related compounds like Tetramethylammonium chloride (TMAC) have been used effectively as phase transfer catalysts, suggesting potential applications for Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  in facilitating reactions between different phases (Sasson, Negussie, Royz, &  Mushkin, 1996).
Cost-Effectiveness: Room-temperature fluorination using Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  is more cost-effective compared to other methods, such as fluorination with CsF at elevated temperatures, making it a practical choice in many laboratory settings (Schimler, Ryan, Bland, Anderson, &  Sanford, 2015).

Limitations:

Reaction Rate: While Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  is highly basic, its bifluoride form might result in higher yields but slower reaction rates, posing a limitation in time-sensitive experiments (Adams, Clark, &  Nightingale, 1999).
Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium, which can be a limitation in experiments requiring stable conditions across varying pH levels (Vohra, Kim, &  Choi, 2003).
Control of Water Content: In phase transfer catalysis, the effectiveness of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))  is influenced by the water content in the system, which may necessitate careful control and monitoring (Sasson, Negussie, Royz, &  Mushkin, 1996).

Future Directions

In the research and development of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)))  indicate a variety of potential advances:
Expanding Organic Synthesis Applications: Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)))  has shown potential in organic synthesis, particularly in C-F bond-forming reactions and as a base for unique transformations. Future research could further explore its role in synthesizing complex molecules, potentially leading to new chemical processes and products (Iashin, Wirtanen, &  Perea-Buceta, 2022).
Development of New Anions and Molecular Structures: The synthesis and characterization of tetramethylammonium salts have opened up possibilities for studying new anions and dianions. Further investigation into these structures could uncover new aspects of coordination chemistry (Drake et al., 1998).
Advances in Catalysis and Deprotonation Techniques: The use of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)))  in combination with alkali metal alkoxides for deprotonative functionalization of heteroarenes suggests that future research might focus on developing more efficient and practical deprotonation methods in catalysis (Inamoto, Okawa, Kikkawa, &  Kondo, 2014).
Exploration of Crystalline Forms and Phase Diagrams: Studies of the hexagonal structure II framework in clathrate hydrates involving tetramethylammonium fluoride suggest further exploration into its crystalline forms and phase diagrams could yield new insights into materials science (Udachin, Dyadin, &  Lipkowski, 1995).
Innovations in Fluorination Reactions: The potential of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)))  for fluorination reactions, especially those involving sulfides and aromatic substrates, could be a focus for future research, possibly leading to novel methods in this area (Tavener, Adams, &  Clark, 1999).
Molecular Interaction Studies: Ongoing research into the nonspherical charge distribution and geometrical specificity of the tetramethylammonium ion, including its interaction with anionic groups, could provide valuable insights into molecular interactions and receptor binding (Barrett, Roberts, Burgen, &  Clore, 1983).
These potential directions highlight the continued interest in Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)))  within various fields of chemistry and materials science, underlining its importance as a versatile and valuable compound for future research and applications.

properties

IUPAC Name

tetramethylazanium;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKXDWWMOMSFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

51-92-3 (Parent)
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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DSSTOX Substance ID

DTXSID40883374
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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Molecular Weight

93.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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Product Name

Tetramethylammonium fluoride

CAS RN

373-68-2
Record name Tetramethylammonium fluoride
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Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
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Record name Tetramethylammonium fluoride tetrahydrate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
KO Christe, WW Wilson, RD Wilson… - Journal of the …, 1990 - ACS Publications
… Although tetramethylammonium fluoride does not contain any carbon-carbon bond and, therefore, cannot undergo an E2-type elimination reaction, Sharma and Fry’s conclusion has …
Number of citations: 378 pubs.acs.org
WJ McLean, GA Jeffrey - The Journal of Chemical Physics, 1967 - aip.scitation.org
Tetramethylammonium fluoride tetrahydrate is tetragonal, space group I4 1 /a with a=10.853 and c=8.065 Å at −26C. The crystal structure was determined from the crystal data and the …
Number of citations: 79 aip.scitation.org
V Iashin, T Wirtanen, JE Perea-Buceta - Catalysts, 2022 - mdpi.com
Nucleophilic ionic sources of fluoride are essential reagents in the synthetic toolbox to access high added-value fluorinated building blocks unattainable by other means. In this review, …
Number of citations: 7 www.mdpi.com
M Opallo, A Tymosiak, Z Borkowska - Journal of Electroanalytical Chemistry, 1995 - Elsevier
The conductivity of tetramethylammonium fluoride tetrahydrate (TMAF4) has been studied by impedance spectroscopy in the temperature range 213–322 K. The response of the cell Au|…
Number of citations: 17 www.sciencedirect.com
BS Mallik, JI Siepmann - The Journal of Physical Chemistry B, 2010 - ACS Publications
… Beyond its potential as good solvent for TATB, tetramethylammonium fluoride (TMAF) has also been used in synthetic applications both as a reagent and as a catalyst. (12-15) In the …
Number of citations: 40 pubs.acs.org
JB Behr, F Massicot - Electronic Encyclopedia of Reagents for Organic …, 2017 - hal.science
Solubility: TMAF is highly soluble in water and alcohols with which it might form solvates. 1 Strong interactions with the solvent occur with most solvents in which TMAF is soluble. It is …
Number of citations: 2 hal.science
SD Schimler, SJ Ryan, DC Bland… - The Journal of …, 2015 - ACS Publications
… To address this challenge, we have pursued anhydrous tetramethylammonium fluoride (… of aryl halides and nitroarenes using anhydrous tetramethylammonium fluoride (Scheme 1c). …
Number of citations: 81 pubs.acs.org
N Boechat, JH Clark - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… Tetramethylammonium fluoride activated by azeotropic drying in situ is an efficient reagent for the fluorodenitration of n it roa ro mat ics. … We now report a convenient, facile and …
Number of citations: 48 pubs.rsc.org
PR Melvin, DM Ferguson, SD Schimler, DC Bland… - Organic …, 2019 - ACS Publications
… In combination with tetramethylammonium fluoride (Me 4 NF), SO 2 F 2 effectively converts electronically diverse phenols to the corresponding aryl fluorides under mild conditions. (11) …
Number of citations: 45 pubs.acs.org
X Yang - Materials research bulletin, 2006 - Elsevier
… Early Difference Fourier map of tetramethylammonium fluoride octadecasil to the AST framework model, revealing the TMA + (cell faces) cation and F − anion positions (cell corners). …
Number of citations: 21 www.sciencedirect.com

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